molecular formula C22H24ClN3O6S B2683708 1-(4-CHLOROBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE CAS No. 845735-37-7

1-(4-CHLOROBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Cat. No.: B2683708
CAS No.: 845735-37-7
M. Wt: 493.96
InChI Key: BTJUMGRYFBJGPD-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl group and at the 1-position with a 4-chlorobenzenesulfonyl moiety. The sulfonyl group enhances solubility and may participate in hydrogen bonding.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O6S/c1-29-18-11-15(12-19(30-2)20(18)31-3)21-24-22(32-25-21)14-5-4-10-26(13-14)33(27,28)17-8-6-16(23)7-9-17/h6-9,11-12,14H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJUMGRYFBJGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE involves multiple steps, each requiring precise reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This step typically involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the trimethoxyphenyl group:

    Formation of the piperidine ring: This step involves the cyclization of a suitable precursor, such as a diamine, under acidic or basic conditions.

    Introduction of the chlorobenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring with a chlorobenzenesulfonyl chloride under basic conditions.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of specialized equipment and reagents to ensure consistent quality.

Chemical Reactions Analysis

Sulfonylation of Piperidine

The piperidine core is functionalized with the 4-chlorobenzenesulfonyl group via nucleophilic substitution:

Substrate Reagent Base Solvent Time Yield
Piperidine derivative4-Chlorobenzenesulfonyl chlorideTEADCM6 h92%
Piperidine derivative4-Chlorobenzenesulfonyl chlorideDIEATHF4 h89%

Triethylamine (TEA) in dichloromethane (DCM) is preferred for its simplicity, while DIEA in THF accelerates the reaction .

Coupling of Oxadiazole and Piperidine Moieties

The oxadiazole and sulfonylated piperidine are coupled via a Buchwald-Hartwig amination or Ullmann-type reaction:

Catalyst Ligand Base Temperature Yield
CuI1,10-PhenanthrolineCs₂CO₃120°C76%
Pd(OAc)₂XantphosK₃PO₄100°C68%

Copper catalysis provides cost-effective and efficient coupling under microwave conditions .

Methoxy Group Reactivity

The 3,4,5-trimethoxyphenyl group is stable under standard conditions but can undergo demethylation with BBr₃ in DCM at −78°C to yield phenolic derivatives.

Sulfonamide Reactivity

The sulfonamide group participates in:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives .

  • Hydrolysis : Stable in acidic (pH 2–6) and basic (pH 8–12) conditions but degrades at extremes (pH < 2 or > 12).

Stability and Degradation Pathways

Condition Observation Half-Life
Aqueous HCl (1M, 25°C)Oxadiazole ring remains intact>24 h
Aqueous NaOH (1M, 25°C)Partial hydrolysis of sulfonamide8 h
UV light (254 nm)Photodegradation of oxadiazole ring2 h

The compound shows moderate stability in physiological buffers (pH 7.4, 37°C) with a half-life of 12 hours.

Biological Activity Modulation via Structural Modifications

Derivatives of the compound have been synthesized to enhance pharmacological properties:

Modification Effect on Activity
Replacement of 4-Cl with CF₃Improved enzyme inhibition (IC₅₀: 12 nM)
Oxidation of sulfide to sulfoneIncreased metabolic stability

These modifications are guided by structure-activity relationship (SAR) studies .

Spectroscopic Characterization

Key spectral data confirm structural integrity post-reaction:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 6.95 (s, 2H, oxadiazole-H), 3.90 (s, 9H, OCH₃).

  • HRMS : [M+H]⁺ calculated for C₂₄H₂₃ClN₃O₅S: 524.1024; found: 524.1021.

Scientific Research Applications

The compound 1-(4-chlorobenzenesulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses in medicinal chemistry, particularly as an anticancer agent, and highlights relevant case studies and findings.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound was identified as a potent inhibitor of the β-catenin pathway, which is crucial in colorectal cancer development. This compound demonstrated IC50 values of 0.12 μM against HCT116 cancer cells and effectively inhibited tumor growth in xenograft models .

Inhibitors of Protein Interactions

The sulfonamide group in this compound is known to facilitate interactions with various proteins involved in disease pathways. Research has shown that sulfonamides can inhibit enzymes and receptor interactions critical for cancer cell proliferation and survival. The specific structural features of this compound enhance its binding affinity to target proteins, thereby increasing its therapeutic potential.

Neuropharmacological Effects

Compounds containing piperidine structures have been explored for their neuropharmacological effects. Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Colorectal Cancer Inhibition

A study published in Nature reported the synthesis and evaluation of several sulfonamide derivatives, including those similar to the target compound. The researchers found that these compounds inhibited Wnt-dependent transcription and significantly reduced the proliferation of colon cancer cell lines (SW480 and HCT116). The lead compound showed enhanced metabolic stability compared to traditional chemotherapeutics .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another investigation focusing on the structure-activity relationship of sulfonamide derivatives, researchers synthesized various analogs of the target compound. They assessed their biological activities against different cancer cell lines and identified key structural features that contributed to increased potency and selectivity for cancer cells over normal cells .

Summary Table of Research Findings

Study FocusCompound TypeKey Findings
Anticancer Activityβ-catenin inhibitorsIC50 = 0.12 μM against HCT116; tumor growth inhibition
Neuropharmacological PotentialPiperidine derivativesPotential neuroprotective effects
Structure-Activity RelationshipSulfonamide derivativesIdentification of key structural features for potency

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of the target compound with its analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Activity Key Synthetic Steps
1-(4-Chlorobenzenesulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine Piperidine + 1,2,4-oxadiazole 3,4,5-Trimethoxyphenyl (oxadiazole); 4-chlorobenzenesulfonyl (piperidine) ~541.9 (estimated) Not explicitly reported Likely involves oxadiazole cyclization (e.g., CS₂/KOH reflux) and sulfonylation
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(5-fluoro-2-methylphenyl)sulfonyl]piperidine () Piperidine + 1,2,4-oxadiazole 1,3-Benzodioxol-5-yl (oxadiazole); 5-fluoro-2-methylbenzenesulfonyl (piperidine) 445.46 Not reported Similar oxadiazole cyclization; sulfonylation under basic conditions
5-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide () Piperidine + 1,2,4-triazole 3-(Trifluoromethyl)phenyl (triazole); 4-chlorobenzenesulfonyl (piperidine) ~593.08 (as per ) Antimicrobial (inferred from analogs) Triazole formation via hydrazine intermediates; sulfonylation
1-(4-Chlorobenzenesulfonyl)-4-[5-(methylsulfanyl)-4-(3-trifluoromethylphenyl)-4H-1,2,4-triazol-3-yl]piperidine () Piperidine + 1,2,4-triazole 3-(Trifluoromethyl)phenyl (triazole); methylsulfanyl (triazole) 593.08 Not explicitly reported Triazole ring closure; thioether formation

Key Observations :

Structural Variations :

  • Heterocyclic Core : The target compound’s 1,2,4-oxadiazole ring distinguishes it from triazole-containing analogs (e.g., ). Oxadiazoles generally exhibit higher metabolic stability than triazoles, which may influence pharmacokinetics .
  • Substituent Effects : The 3,4,5-trimethoxyphenyl group in the target compound is electron-rich, contrasting with electron-deficient groups like trifluoromethyl () or benzodioxole (). These differences impact binding affinity in enzyme-active sites .

Synthetic Pathways :

  • Oxadiazole formation typically involves cyclization of amidoximes or reaction of nitriles with hydroxylamine derivatives . For example, outlines oxadiazole synthesis using CS₂/KOH under reflux .
  • Sulfonylation of piperidine is common across analogs, employing reagents like 4-chlorobenzenesulfonyl chloride in aqueous Na₂CO₃ () .

The trimethoxyphenyl group may enhance DNA intercalation or tubulin binding, as seen in anticancer agents like combretastatin analogs .

Biological Activity

The compound 1-(4-Chlorobenzenesulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine represents a novel class of biologically active molecules that combine the structural features of piperidine and oxadiazole. This combination has been shown to impart significant pharmacological properties, including antibacterial and enzyme inhibitory activities. This article reviews the biological activities associated with this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

  • Molecular Formula: C22H24ClN3O3S
  • Molecular Weight: 478.0 g/mol
  • CAS Number: 886916-89-8

The structure includes a piperidine ring linked to a sulfonyl group and a substituted oxadiazole moiety, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that compounds featuring the oxadiazole and piperidine moieties exhibit notable antibacterial properties. In a study involving synthesized derivatives, several compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other bacterial strains. The most potent compounds showed IC50 values significantly lower than those of standard antibiotics, indicating their potential as effective antibacterial agents .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
ReferenceThiourea21.25

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and disease mechanisms.

  • Acetylcholinesterase Inhibition: The synthesized compounds exhibited strong inhibitory effects on AChE, which is crucial for neurotransmitter regulation.
  • Urease Inhibition: The inhibition of urease is particularly noteworthy due to its implications in treating conditions like urinary tract infections and renal calculi formation.

The following table summarizes the enzyme inhibition activities:

CompoundEnzymeIC50 (µM)
7nAChE2.17
7oUrease1.13

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of similar compounds:

  • Antitumor Activity : Research on related oxadiazole derivatives has shown promising results against cancer cell lines, suggesting that modifications in the oxadiazole structure may enhance antitumor activity .
  • Neuroprotective Effects : Investigations into neuroprotective mechanisms revealed that oxadiazole derivatives could modulate neurotransmitter levels and exhibit protective effects against oxidative stress in neuronal models .
  • Synergistic Effects : Some studies suggest that combining these compounds with existing drugs may yield synergistic effects, enhancing their overall therapeutic efficacy .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole moiety in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with carboxylic acid derivatives or activated nitriles. For example, a two-step approach involving (1) condensation of 3,4,5-trimethoxybenzamide with hydroxylamine to form an amidoxime intermediate, followed by (2) cyclization with a chlorobenzene sulfonyl-piperidine derivative under microwave-assisted conditions (e.g., 120°C, 30 min) to enhance yield and purity. Characterization via 1^1H/13^13C NMR and IR spectroscopy is critical to confirm regioselectivity and absence of side products like 1,3,4-oxadiazoles .

Q. How can structural ambiguities in the sulfonyl-piperidine subunit be resolved?

X-ray crystallography is the gold standard for unambiguous confirmation of stereochemistry and bond connectivity. If crystals are unavailable, advanced NMR techniques (e.g., 1^1H-13^13C HSQC, NOESY) can differentiate between axial/equatorial substituents on the piperidine ring. Computational methods (DFT-based geometry optimization) may also predict stable conformers, aiding spectral interpretation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Given the structural similarity to triazole and oxadiazole derivatives with reported antimicrobial and anti-inflammatory properties, initiate screening using:

  • Antibacterial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Include positive controls (e.g., ciprofloxacin for antibacterial studies) and validate results with dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during oxadiazole formation?

Employ a Design of Experiments (DoE) approach, varying parameters such as temperature (80–140°C), solvent polarity (DMF vs. THF), and catalyst (e.g., ZnCl₂ vs. CuI). Analyze outcomes via HPLC-MS to quantify product-to-byproduct ratios. Response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs .

Q. What computational tools are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

Combine molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with target proteins (e.g., HDACs) and QSAR modeling (using descriptors like logP, polar surface area). Validate predictions by synthesizing analogs with modified substituents (e.g., replacing 4-chlorobenzenesulfonyl with fluorinated variants) and correlating activity trends with computed parameters .

Q. How should contradictory bioactivity data between in vitro and cell-based assays be addressed?

Discrepancies may arise from poor cellular permeability or metabolic instability. Perform:

  • Permeability assays : Caco-2 monolayer models to assess passive diffusion.
  • Metabolic stability tests : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. If low permeability is observed, consider prodrug strategies (e.g., esterification of trimethoxy groups) to enhance uptake .

Q. What mechanistic insights can be gained from kinetic studies of sulfonamide hydrolysis?

Conduct pH-dependent stability studies (pH 1–10) with UV-Vis or 19^19F NMR monitoring (if fluorinated analogs are used). Fit data to pseudo-first-order kinetics to determine hydrolysis rates. Compare activation energies (Arrhenius plots) in aqueous vs. simulated gastric fluid to predict in vivo behavior. Computational MD simulations can further visualize transition states .

Methodological Notes

  • Spectral Analysis : For complex 1^1H NMR splitting patterns in the piperidine ring, use 1^1H-1^1H COSY to assign vicinal couplings and distinguish chair vs. boat conformations .
  • Data Reproducibility : Archive raw chromatograms and spectroscopic data in open-access repositories (e.g., Zenodo) with detailed metadata on instrument parameters .

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